4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring fused with a phenyl and pyridine moiety
Preparation Methods
The synthesis of 4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both phenyl and pyridine groups in the presence of a suitable catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes .
Comparison with Similar Compounds
4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole can be compared with other similar compounds such as:
4-Phenyl-2,6-bis(4-phenylpyridin-2-yl)pyridine: This compound has a similar structure but with additional phenylpyridine groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a pyridine moiety and have been studied for their biological activities. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N2O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H16N2O/c1-3-8-15(9-4-1)17-12-7-13-18(21-17)20-22-19(14-23-20)16-10-5-2-6-11-16/h1-13,19H,14H2 |
InChI Key |
BVYPCOPRSGDQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.